

An In-depth Technical Guide to Lutonarin: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Lutonarin*

Cat. No.: *B1256050*

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Abstract

Lutonarin, a flavone glycoside found predominantly in barley seedlings (*Hordeum vulgare*), has garnered significant interest within the scientific community for its notable antioxidant and anti-inflammatory properties.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **lutonarin**. Detailed experimental protocols for its isolation and for the investigation of its anti-inflammatory mechanism are provided to facilitate further research and development. The primary mechanism of its anti-inflammatory action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[1]

Chemical Identity and Structure

Lutonarin, chemically known as isoorientin-7-O-glucoside, is a flavonoid characterized by a C-glycosidically linked glucose at position 6 and an O-glycosidically linked glucose at position 7 of the flavone backbone.^[1]

Table 1: Chemical Identifiers of **Lutonarin**

Identifier	Value	Source
IUPAC Name	2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[[[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one	[2]
CAS Number	35450-86-3	[3]
Molecular Formula	C27H30O16	[2]
Molecular Weight	610.52 g/mol	[3]
Canonical SMILES	<chem>C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O)O</chem>	[2]
InChI Key	OQKYVRDRDIXQMK-KETMJRJWSA-N	[2]

Physicochemical Properties

Comprehensive experimental data on all physicochemical properties of **lutonarin** are not readily available in the literature. The following table summarizes the known properties. For reference, some properties of its aglycone, luteolin, are also included.

Table 2: Physicochemical Properties of **Lutonarin** and Luteolin

Property	Lutonarin	Luteolin (Aglycone)	Source
Physical State	Solid	Solid	[3]
Solubility	Soluble in DMSO (250 mg/mL, requires sonication)	-	[3]
Melting Point	Data not available	~330 °C	-
pKa	Data not available	Multiple pKa values due to hydroxyl groups (e.g., pKa1 ≈ 6.5)	[4]

Spectroscopic Data:

Detailed spectroscopic data for **lutonarin** is limited. The structural confirmation in recent studies primarily relies on LC-MS/MS analysis.[1]

- LC-MS/MS: In negative ion mode, the precursor ion $[M-H]^-$ is observed at m/z 609. Fragmentation yields characteristic product ions.[2]
- 1H and ^{13}C NMR: Complete spectral assignments for **lutonarin** are not readily available in peer-reviewed literature. However, the spectra would be characterized by signals from the flavone backbone and two glucose moieties.
- Infrared (IR) Spectroscopy: An IR spectrum for pure **lutonarin** is not available. For its aglycone, luteolin, characteristic IR bands would be observed for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[5]

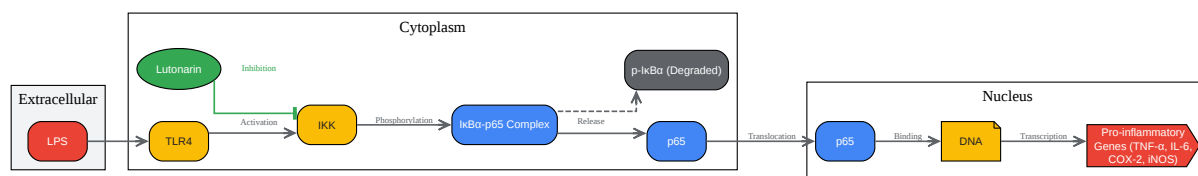
Biological Activity: Anti-inflammatory Properties

Lutonarin exhibits significant anti-inflammatory activity by modulating the NF- κ B signaling pathway, a key regulator of the inflammatory response.[1]

Mechanism of Action: Suppression of NF- κ B Signaling

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the transcription factor NF- κ B is activated. This typically involves the phosphorylation and subsequent degradation of its inhibitory protein, I κ B α . The released NF- κ B then translocates to the nucleus, where it induces the transcription of various pro-inflammatory genes.[1]

Lutonarin has been shown to inhibit this cascade.[1] It suppresses the phosphorylation and degradation of I κ B α , thereby preventing the nuclear translocation of the p65 subunit of NF- κ B. [1] This leads to a downstream reduction in the expression of NF- κ B target genes, including pro-inflammatory cytokines and enzymes.[1][6]



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Caption: **Lutonarin's** inhibition of the NF- κ B signaling pathway.

Downstream Effects

The inhibition of NF- κ B activation by **lutonarin** leads to the reduced expression of several key inflammatory mediators:[1][6]

- Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).
- Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).

Table 3: Anti-inflammatory Activity of **Lutonarin**

Target	Effect	Cell Line	Inducer
NF-κB p65 Nuclear Translocation	Inhibition	RAW 264.7	LPS
IκBα Phosphorylation/Degradation	Inhibition	RAW 264.7	LPS
TNF-α mRNA Expression	Downregulation	RAW 264.7	LPS
IL-6 mRNA Expression	Downregulation	RAW 264.7	LPS
COX-2 Protein Expression	Downregulation	RAW 264.7	LPS
iNOS Protein Expression	Downregulation	RAW 264.7	LPS

Antioxidant Properties

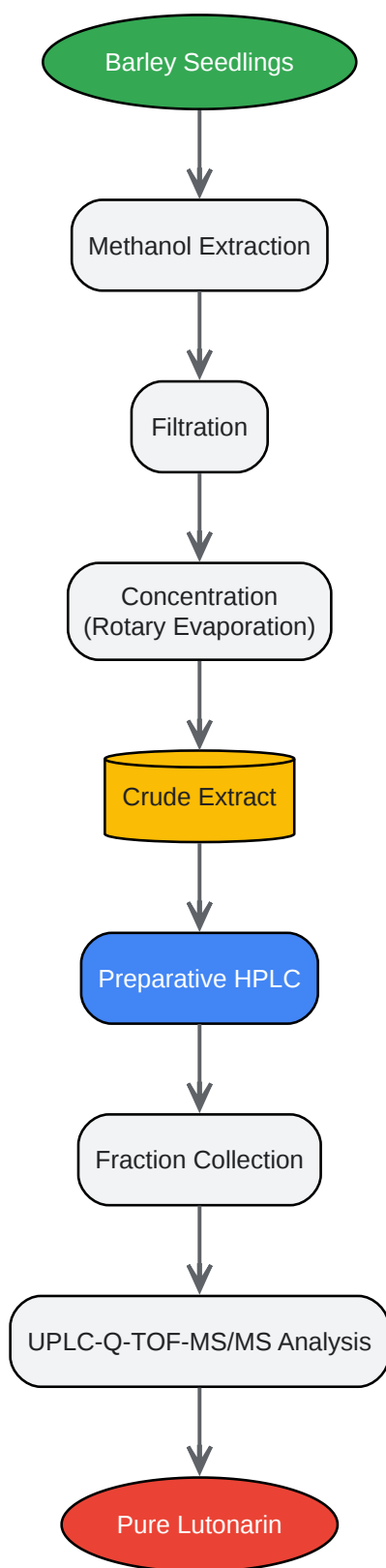
Lutonarin is recognized as a potent antioxidant agent.^{[3][7]} While specific IC₅₀ values for the pure compound in standard assays like DPPH and ABTS are not consistently reported in the literature, its antioxidant capacity is well-established in various studies.^[1] The antioxidant activity is attributed to the flavonoid structure, which can donate hydrogen atoms to scavenge free radicals.

Experimental Protocols

The following are detailed methodologies for the isolation of **lutonarin** and for key experiments to assess its anti-inflammatory activity.

Isolation and Purification of Lutonarin from Barley Seedlings

This protocol is adapted from methodologies described in the literature.^[1]



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Caption: Workflow for the isolation and purification of **lutonarin**.

Protocol:

- Extraction: Freeze-dried and powdered barley seedlings are extracted with methanol at room temperature with agitation.
- Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Purification: The crude extract is subjected to preparative reversed-phase high-performance liquid chromatography (HPLC).
 - Column: C18 column.
 - Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
 - Gradient: A typical gradient might be 0-35 min, 0-15% B; 35-80 min, 15-100% B.
 - Detection: UV detection at 280 nm and 340 nm.
- Fraction Collection and Analysis: Fractions corresponding to the **lutonarin** peak are collected, pooled, and lyophilized. The purity and identity of the isolated **lutonarin** are confirmed by analytical UPLC-Q-TOF-MS/MS.[\[1\]](#)

Cell-Based Anti-inflammatory Assays

Cell Line: RAW 264.7 murine macrophage cell line.

General Cell Culture:

- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Lutonarin Treatment and LPS Stimulation:

- Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of **lutonarin** (e.g., 10, 20, 50 μ M) for 4 hours.
- Stimulate the cells with 1 μ g/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine expression).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression of TNF- α and IL-6.

Protocol:

- RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
- cDNA Synthesis: Reverse transcribe 1 μ g of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
- PCR Amplification: Perform PCR using specific primers for TNF- α , IL-6, and a housekeeping gene (e.g., β -actin) for normalization.
 - TNF- α Primers: (Forward) 5'-CAGGAGGAGAAGTTCCCAAATG-3'; (Reverse) 5'-AGTGAGTGAAAGGGACAGAACC-3'
 - IL-6 Primers: (Forward) 5'-GAGGATACCACTCCCAACAGACC-3'; (Reverse) 5'-AAGTGCATCATCGTTGTTTCATACA-3'
 - β -actin Primers: (Forward) 5'-GGTCATCACTATTGGCAACGAG-3'; (Reverse) 5'-GTCAGCAATGCCTGGGTACAT-3'
- Analysis: Analyze the PCR products by agarose gel electrophoresis and quantify the band intensities relative to the housekeeping gene.

Western Blot Analysis for Protein Expression

Objective: To determine the protein levels of p65, I κ B α , COX-2, and iNOS.

Protocol:

- **Protein Extraction:** After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 μ g) on a 10-12% SDS-polyacrylamide gel.
- **Electrotransfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for p-p65, p65, p-I κ B α , I κ B α , COX-2, iNOS, and a loading control (e.g., β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF- κ B DNA Binding Activity

Objective: To assess the binding of NF- κ B to its DNA consensus sequence.

Protocol:

- Nuclear Protein Extraction: Following treatment, extract nuclear proteins from the RAW 264.7 cells.
- Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF- κ B consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin or a radioactive isotope (e.g., ^{32}P).
- Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For supershift assays, include an antibody specific to the p65 subunit.
- Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
- Detection: Detect the labeled probe by chemiluminescence (for biotin) or autoradiography (for ^{32}P). A decrease in the shifted band in **lutonarin**-treated samples indicates reduced NF- κ B DNA binding activity.^[1]

Conclusion

Lutonarin is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the inhibition of the NF- κ B signaling pathway, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The detailed protocols provided in this guide are intended to facilitate robust and reproducible research into the therapeutic potential of **lutonarin**. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in in vivo models.

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References

- 1. Lutonarin from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor- κ B Signaling - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. Lutonarin | C₂₇H₃₀O₁₆ | CID 44559810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
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